4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Vue d'ensemble

Description

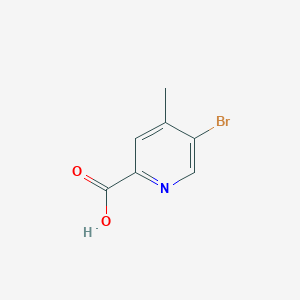

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a substrate used in the synthesis of N-terminal surrogate in amino acid and peptide analogues . It is a type of organoheterocyclic compound .

Synthesis Analysis

The synthesis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde involves unexpected aromatic nucleophilic substitution reaction products. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .Molecular Structure Analysis

The molecular structure of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo [2,3-d] pyrimidine were modified .Chemical Reactions Analysis

The chemical reactions involving 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde include amination, solvolysis, and condensation processes . The halogenated pyrimidines can incorporate nucleophiles regioselectivity via S N Ar reaction .Physical And Chemical Properties Analysis

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a light yellow crystalline solid . It is insoluble in water but soluble in acetone . Its CAS number is 5604-46-6 .Applications De Recherche Scientifique

Chemoselective Coupling and Substitution Reactions

A study by Choudhury et al. (2008) demonstrated a highly chemoselective substitution on the 4-amino-6-chloropyrimidine ring system, resulting in the formation of 4, 6-diaminopyrimidine-5-carbaldehyde derivatives with high yield. This process, which potentially involves the intermediacy of imines, shows the compound's utility in generating diaminopyrimidine aldehydes, a crucial step for further chemical transformations (Choudhury, Hongfeng Chen, Nilsen, & Sorgi, 2008).

Synthesis of Condensed Azines

Bakulina et al. (2014) explored the reactions involving 4,6-dichloropyrimidine-5-carbaldehyde to synthesize pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives. Their work underscores the compound's potential in the development of novel heterocyclic structures, confirmed through XRD analysis (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Aromatic Nucleophilic Substitution Reactions

Trilleras et al. (2022) reported on the SNAr reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, highlighting its role in the formation of pyrimidine-based compound precursors. Their findings reveal the compound's versatility in facilitating amination, solvolysis, and condensation processes under mild conditions, which is critical for the synthesis of N-heterocyclic systems (Trilleras, Pérez-Gamboa, & Quiroga, 2022).

Interaction with Glycine Esters

Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to the discovery of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. Their work not only expands the chemical space of these heterocyclic compounds but also opens up new avenues for synthesizing potential biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Safety And Hazards

Orientations Futures

The future directions of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde research could involve the microwave-assisted synthesis of pyrazolo [3, 4-d] pyrimidines from 2-amino-4, 6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions . A series of 6-alkynyl-2,4-diaminopyrimidine derivatives bearing various substituents at alkynyl moiety was prepared by the Sonogashira cross-coupling reaction .

Propriétés

IUPAC Name |

4-amino-2,6-dichloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-3-2(1-11)4(8)10-5(7)9-3/h1H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVGPFNVCJXVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(N=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

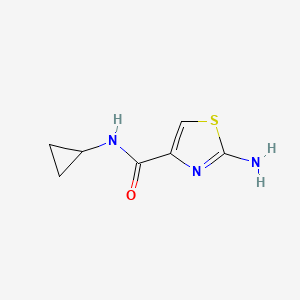

![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)